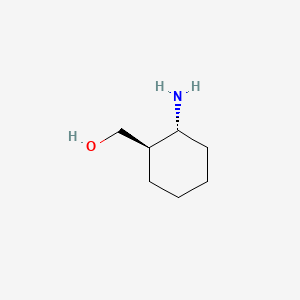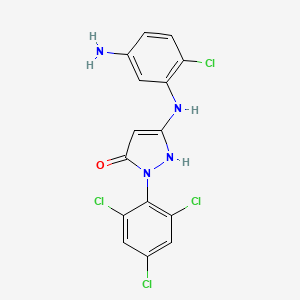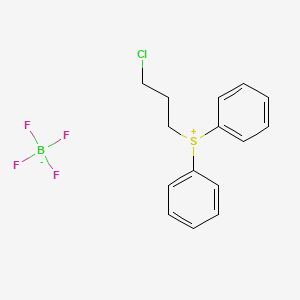
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate
Overview
Description
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate, or (3-CPD) is a novel organosulfur compound composed of a sulfonium cation and a tetrafluoroborate anion. It is a colorless solid that is soluble in polar organic solvents, such as dimethyl sulfoxide (DMSO). (3-CPD) has a wide range of potential applications, including use as a reagent in organic synthesis and as a drug delivery system. In
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Heterocyclic Compounds : The compound has been used in the diastereoselective synthesis of CF3-substituted, epoxide-fused heterocycles like pyrrolidines, piperidines, and tetrahydrofurans. These heterocycles are valuable building blocks in organic synthesis (Fritz et al., 2012).
- Crystal and Molecular Structure Analysis : Triphenylsulfonium tetrafluoroborate, a related compound, has had its crystal and molecular structure determined, providing insights into the structural properties of aromatic sulfonium salts (Ovchinnikov et al., 1996).
Chemical Reactions and Photoinitiators
- Johnson-Corey-Chaykovsky Reaction : The compound has been effectively utilized in reactions like the Johnson-Corey-Chaykovsky trifluoroethylidenation to afford trifluoromethyl epoxides, cyclopropanes, and aziridines (Duan et al., 2015).
- Photochemistry of Triarylsulfonium Salts : Its photochemical properties have been studied, showing potential applications as photoinitiators in various chemical processes (Hacker et al., 1990).
Novel Synthesis Applications
- Cyclopentane Derivatives Synthesis : It has been used in the synthesis of substituted cyclopentanes through reactions with electron-deficient alkenes (Mąkosza & Judka, 2004).
- Preparation of Trifluoromethylated Compounds : The compound has been instrumental in preparing trifluoromethylated cyclopropane derivatives and other related compounds (Kasai et al., 2012).
Electrophilic Fluoroalkylation
- Trifluoromethylation of Styrenes : It has been used for generating CF3 radicals, demonstrating its potential in trifluoromethylation processes (Zhang et al., 2011).
Fuel Cell Applications
- Proton Exchange Membrane in Fuel Cells : Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, synthesized using related sulfonium compounds, have shown promise in fuel cell applications (Sankir et al., 2007).
properties
IUPAC Name |
3-chloropropyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYMGNNILZYVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BClF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371507 | |
| Record name | (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | |
CAS RN |
33462-80-5 | |
| Record name | (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropyl(diphenyl)sulfanium;tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



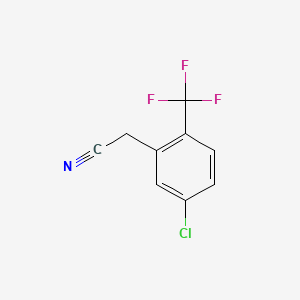
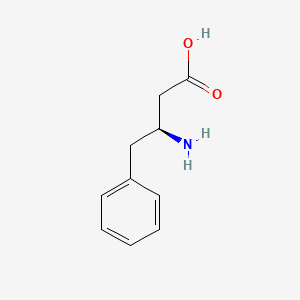
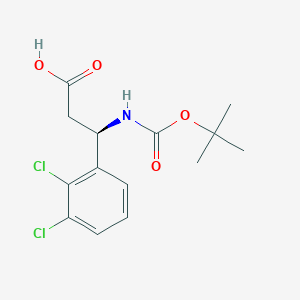
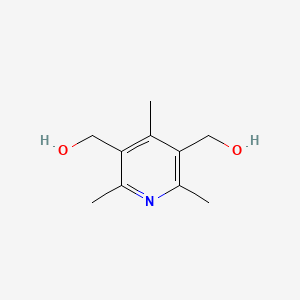
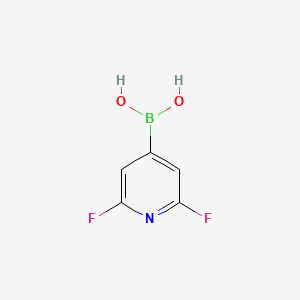
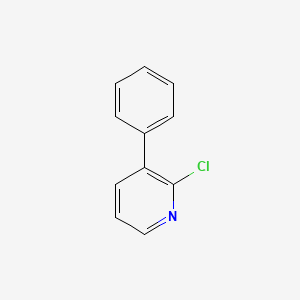
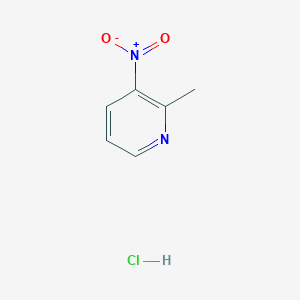
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)
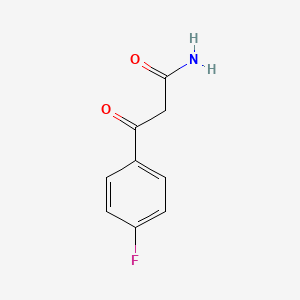
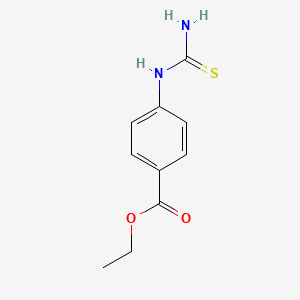
![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)
